N,N'-bis(4-carbamoylphenyl)pyridine-2,6-dicarboxamide
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Overview
Description
N,N’-bis(4-carbamoylphenyl)pyridine-2,6-dicarboxamide is a compound that belongs to the class of pyridine dicarboxamide ligands. These compounds are known for their ability to form stable complexes with various metal ions, making them valuable in coordination chemistry and materials science .
Preparation Methods
The synthesis of N,N’-bis(4-carbamoylphenyl)pyridine-2,6-dicarboxamide typically involves the condensation reaction of pyridine-2,6-dicarboxylic acid with 4-aminobenzamide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
N,N’-bis(4-carbamoylphenyl)pyridine-2,6-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced amide derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon for hydrogenation reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N,N’-bis(4-carbamoylphenyl)pyridine-2,6-dicarboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N,N’-bis(4-carbamoylphenyl)pyridine-2,6-dicarboxamide involves its ability to coordinate with metal ions through its pyridine and amide groups. This coordination can stabilize reactive species, facilitate catalytic reactions, and modulate the activity of metalloenzymes . The molecular targets and pathways involved depend on the specific metal ion and the biological or chemical context in which the compound is used .
Comparison with Similar Compounds
N,N’-bis(4-carbamoylphenyl)pyridine-2,6-dicarboxamide can be compared with other similar compounds such as:
N,N’-bis(2-pyridyl)pyridine-2,6-dicarboxamide: This compound also forms stable complexes with metal ions but has different coordination properties due to the presence of pyridyl groups.
2,6-bis(pyrazine-2-carboxamido)pyridine: This compound has pyrazine groups instead of carbamoylphenyl groups, leading to different electronic and steric properties.
The uniqueness of N,N’-bis(4-carbamoylphenyl)pyridine-2,6-dicarboxamide lies in its specific structural features, which influence its coordination behavior and reactivity .
Properties
Molecular Formula |
C21H17N5O4 |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
2-N,6-N-bis(4-carbamoylphenyl)pyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C21H17N5O4/c22-18(27)12-4-8-14(9-5-12)24-20(29)16-2-1-3-17(26-16)21(30)25-15-10-6-13(7-11-15)19(23)28/h1-11H,(H2,22,27)(H2,23,28)(H,24,29)(H,25,30) |
InChI Key |
OMZKBBPYDHUGHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N)C(=O)NC3=CC=C(C=C3)C(=O)N |
Origin of Product |
United States |
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